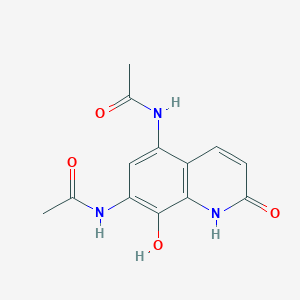

N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide

Description

N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide (CAS: 15450-75-6) is a quinoline-derived acetamide featuring a bicyclic aromatic core substituted with acetamide groups at positions 5 and 7, a hydroxyl group at position 8, and a ketone at position 2. Its molecular formula is C₁₃H₁₃N₃O₄, with a molecular weight of 275.26 g/mol and a density of 1.474 g/cm³ .

Quinoline derivatives are pharmacologically significant due to their planar aromatic structure, which facilitates interactions with biological targets such as DNA or enzymes. The dual acetamide groups in this compound may enhance solubility and hydrogen-bonding capacity, while the hydroxyl group could contribute to antioxidant or metal-chelating properties.

Properties

CAS No. |

15450-75-6 |

|---|---|

Molecular Formula |

C13H13N3O4 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide |

InChI |

InChI=1S/C13H13N3O4/c1-6(17)14-9-5-10(15-7(2)18)13(20)12-8(9)3-4-11(19)16-12/h3-5,20H,1-2H3,(H,14,17)(H,15,18)(H,16,19) |

InChI Key |

VHCGAYGRHOBFAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C2=C1C=CC(=O)N2)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the quinolinone core, often starting from substituted coumarins or quinoline derivatives.

- Introduction of hydroxy and acetamido groups at specific positions on the quinolinone ring.

- Acetylation of amino groups to form acetamides.

Starting Materials and Key Intermediates

- 7-Hydroxycoumarins or 7-hydroxyquinolin-2-ones serve as precursors for hydroxylation at the 8-position of the quinolinone ring.

- Amination at the 7-position is typically achieved via nitration followed by reduction to the amino group, which is then acetylated.

- The 5-position on the quinolinone ring is functionalized with an acetamido group through nucleophilic substitution or direct acetamidation.

Specific Preparation Routes

Hydroxy and Acetamido Functionalization via Alkylation and Rearrangement

A method inspired by recent advances in aminocoumarin synthesis involves:

- Alkylation of 7-hydroxyquinolinone derivatives with α-bromoacetamides.

- A tandem O → N Smiles rearrangement under mild basic conditions, which transfers the alkyl group from oxygen to nitrogen.

- Subsequent amide hydrolysis to afford the aminocoumarin intermediate.

- Final acetylation of the amino groups to yield the acetamido functionalities.

This method is operationally simple, transition-metal-free, and provides moderate to high yields (up to 85%) with high purity (>95%) of the final product.

Nitration and Reduction Followed by Acetylation

- Starting from 4,7-dimethylcoumarin, nitration using nitric acid in concentrated sulfuric acid selectively introduces nitro groups.

- The nitro group is reduced to an amino group using hydrazine hydrate in pyridine.

- The amino group is then acetylated using acetic anhydride to form the acetamido group.

- Subsequent functionalization at the 5-position with an acetamido group can be achieved by reaction with acetamide derivatives or via amide bond formation techniques.

Solid-Phase Synthesis Approaches

Solid-phase synthesis methods have been developed for quinazolinone derivatives (structurally related to quinolinones), which may be adapted for the target compound. These involve:

Reaction Conditions and Optimization

Typical Reaction Parameters

Catalysts and Solvents

- Transition-metal catalysts are generally avoided in the direct preparation of this compound to minimize impurities.

- Organic bases such as triethylamine or potassium tert-butoxide are used to facilitate rearrangement and acetylation steps.

- Common solvents include dichloromethane, ethanol, and pyridine depending on the step.

Analytical Characterization

- Purity of synthesized compounds is typically confirmed by liquid chromatography and mass spectrometry, with purities exceeding 95% reported.

- $$^{1}H$$ Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the presence of characteristic acetamido and hydroxy protons.

- Melting points and elemental analysis further support compound identity and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

- Structure: A simpler acetamide with a cyano group and methylamino substituents. Formula: C₅H₇N₃O₂, MW: 141.13 g/mol .

- Key Differences: Lacks the quinoline core, reducing aromatic interactions. The cyano group introduces electronegativity but may increase toxicity risks.

2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide

- Structure: Features a thiazolidinone ring and dichlorophenyl group. Synthesized via reflux with acetic anhydride .

- Key Differences: The thiazolidinone core introduces sulfur, enhancing metabolic stability. Dichlorophenyl groups improve lipophilicity and receptor affinity.

- Implications: Potential antidiabetic or antimicrobial applications due to thiazolidinone’s known bioactivity .

N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide

- Structure : Naphthyl-substituted acetamide with a methoxy group. Focus of patent synthesis .

- Key Differences : Bulky naphthyl group increases steric hindrance, possibly reducing solubility but enhancing binding to hydrophobic targets.

- Implications : Likely tailored for CNS or anticancer applications, given naphthyl’s prevalence in neuroactive compounds .

Benzothiazole-Based Acetamides (EP3348550A1)

- Structure : Includes trifluoromethylbenzothiazole and methoxyphenyl groups .

- Key Differences: Benzothiazole core replaces quinoline, offering distinct electronic properties. Trifluoromethyl groups enhance metabolic resistance.

- Implications: Potential use in oncology or inflammation due to benzothiazole’s antitumor activity .

Tetrahydrocarbazole-Linked Acetamides

- Structure : Combines acetamide with tetrahydrocarbazole moieties (e.g., chloro/fluoro substituents) .

- Key Differences : Polycyclic carbazole system increases π-π stacking ability. Halogen substituents improve binding to electron-rich targets.

- Implications : Likely designed for kinase inhibition or anticancer activity .

Biological Activity

N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide, also known as a derivative of quinoline, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an acetamido group and a hydroxy group, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O4 |

| Molecular Weight | 275.26 g/mol |

| Density | 1.474 g/cm³ |

| Boiling Point | 613.9 ºC at 760 mmHg |

| LogP | 1.2965 |

| PSA | 111.29 |

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The compound's antioxidant activity is attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against several bacterial strains. In a study evaluating its antibacterial properties, it was found effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly in targeting various cancer cell lines. The compound demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Mechanistic studies suggested that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

- Antioxidant Study : A study published in ACS Omega evaluated the antioxidant capacity of various quinoline derivatives, including this compound. Results indicated a strong correlation between structural features and antioxidant efficacy, with this compound exhibiting one of the highest scavenging activities against DPPH radicals .

- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial effects of several quinoline derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent .

- Anticancer Research : A recent investigation into the cytotoxic effects of this compound on MCF-7 cells revealed an IC50 value of 15 µM, significantly lower than that of doxorubicin (IC50 = 23 µM). The study highlighted the compound's ability to induce G0/G1 phase cell cycle arrest and promote apoptosis through mitochondrial pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.